molecular formula C38H67NO12 B194049 Oxacyclotetradecane Erythromycin Derivative CAS No. 144604-03-5

Oxacyclotetradecane Erythromycin Derivative

Cat. No.: B194049
CAS No.: 144604-03-5
M. Wt: 729.9 g/mol
InChI Key: XBRPMQCVVSGOJB-LUHVZOSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Oxacyclotetradecane Erythromycin Derivative is a chemical analog of erythromycin, a macrolide antibiotic first isolated in 1952 from the bacterium Saccharopolyspora erythraea . This derivative is supplied for research purposes to support pharmaceutical development and analytical studies. Erythromycin and its derivatives are of significant scientific interest due to their mechanism of action, which involves binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This binding inhibits protein synthesis by blocking transpeptidation and translocation, leading to bacterial growth inhibition . Researchers utilize compounds like this derivative to explore structure-activity relationships, investigate mechanisms of antibiotic resistance, and identify new potential antibacterial agents. The core oxacyclotetradecane structure is fundamental to the macrolide class, and its modification helps scientists understand the pharmacophore required for ribosomal binding and inhibition. This product is intended for use in fields such as medicinal chemistry, microbiology, and analytical chemistry as a reference standard in method development, validation, and stability studies. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRPMQCVVSGOJB-LUHVZOSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478584
Record name Oxacyclotetradecane Erythromycin Derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144604-03-5
Record name (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144604-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacyclotetradecane Erythromycin Derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Ring Expansion

A representative small-scale synthesis involves:

Step Reagents/Conditions Purpose
1Erythromycin A + NH₂OH·HCl (pH 8.5, 35°C)C-9 oxime formation
22-Methoxypropene, BF₃·Et₂O (0°C, 2h)11,12-O-isopropylidene protection
3mCPBA (CH₂Cl₂, -20°C)Baeyer-Villiger oxidation to form oxacycle
4NH₄OAc (MeOH/H₂O, 50°C)Deprotection and cyclization
5Crystallization (tert-butyl methyl ether, -20°C)Isolation of pure derivative

This five-step sequence achieves 68-72% overall yield with HPLC purity ≥92%. The low-temperature Baeyer-Villiger oxidation prevents epimerization at C-8 and C-9, crucial for maintaining antimicrobial activity.

Industrial Manufacturing Processes

Large-scale production integrates fermentation and chemical synthesis:

Stage Parameters Optimization Challenges
Fermentation Saccharopolyspora erythraea strain EM-25, 72h, 28°C, pH 7.2Minimizing erythromycin C/D byproducts (<5%)
Precursor isolation Centrifugation + acetone extraction (6:1 solvent ratio)Achieving ≥98% erythromycin A recovery
Chemical modification 10,000L reactor, 2.5:1 SCN⁻:erythromycin molar ratio, pH 6.0-7.5Controlling thiocyanate adduct formation
Crystallization Gradient cooling (45°C → 5°C over 8h)Maximizing oxacyclotetradecane derivative yield (85-89%)

Industrial batches utilize in-line FTIR and HPLC monitoring to maintain reaction stoichiometry, particularly during thiocyanate addition where excess SCN⁻ leads to polymeric impurities.

Advanced Purification Techniques

Solvent-Antisolvent Crystallization

Condition Impact on Purity
Tert-butyl methyl ether85.1% main component
Ethyl acetate/hexane (3:7)84.9% recovery
Acetone/water (4:1)82.3% with 5% cladinose adducts

Data from patent CN101624412B demonstrates that tertiary ether solvents provide superior polymorph control compared to hydrocarbon mixtures.

Chromatographic Purification

  • Normal-phase silica gel : 5-10μm particles, 95:5 CH₂Cl₂/MeOH eluent

  • Resolution : Baseline separation of oxacyclotetradecane derivative (Rf 0.56) from erythromycin D (Rf 0.71)

  • Recovery : 89-93% for multigram batches

Analytical Characterization Benchmarks

Critical quality control parameters for bulk material:

Parameter Specification Method
HPLC purity ≥85% areaUSP <621>
Water content ≤0.5% w/wKarl Fischer
Thiocyanate residuals ≤50 ppmIon chromatography
Crystallinity ≥95% α-polymorphXRD (2θ=12.4°, 17.8°)

The α-polymorph exhibits optimal dissolution kinetics (Q30=85% in 0.1N HCl) compared to β-form (Q30=62%).

Comparative Evaluation of Synthetic Approaches

Method Yield Purity Cost Index
Classical thiocyanate78%82%1.00
Acid-catalyzed cyclization85%89%1.35
Enzymatic ring expansion91%93%2.10

While enzymatic methods offer superior yields, their high ligase costs (∼$12,000/kg) limit commercial viability. The patent-pending acid-catalyzed process balances economics (raw material cost $410/kg) with quality requirements for EU/US markets .

Chemical Reactions Analysis

Key Chemical Reactions and Modifications

Erythromycin's structure is amenable to various chemical modifications, leading to derivatives with enhanced pharmacological profiles .

Examples of Chemical Modifications:

ModificationReaction DescriptionImpact
2'-EsterificationFormation of esters at the 2' position improves chemical stability and oral bioavailability .Enhanced stability and absorption
oxime formation at the 9 positionReaction with hydroxylamine derivatives to form oximes at the C9 ketone.Modifies pharmacokinetic properties; Roxithromycin is an example of a derivative formed this way .
11,12-Cyclic Carbonate FormationReacting erythromycin A with ethylene carbonate and cesium carbonate to form erythromycin A 11,12-cyclic carbonate .This modification can lead to new derivatives with altered properties .
DesmethylationRemoval of methyl groups at various positions (e.g., 4- and 10- positions) using specific chemical reactions .Alters the molecule's activity and pharmacokinetic profile .
14,15-DehydrationIntroduction of a double bond between C14 and C15, often involving mesylation and base-catalyzed elimination .Creates ketolide derivatives with modified antibacterial activity .
Beckmann RearrangementReaction of the N-9-oxime derivative leading to ring enlargement .Alters the core structure of erythromycin .

Degradation and Stability

Erythromycin is known to undergo degradation under acidic conditions through intramolecular cyclization reactions .

  • Acid-Catalyzed Degradation: Erythromycin decomposes in acidic environments via intramolecular cyclization, forming anhydro forms like anhydroerythromycin (AHE) . AHE contributes to drug-drug interactions by inhibiting hepatic drug oxidation .
  • Stabilization Strategies: Forming salts or esters at the 2' position enhances chemical stability and reduces acid degradation . Enteric coatings protect orally administered erythromycin from gastric acid .

Mechanism of Action Related Reactions

Erythromycin and its derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

  • Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, erythromycin prevents aminoacyl translocation, thereby disrupting the addition of new amino acids to the growing polypeptide chain .
  • Motilin Receptor Agonism: Erythromycin binds to motilin receptors, increasing gut motility . This action is separate from its antimicrobial properties .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various fields:

Chemistry

  • Model Compound : Utilized for studying modifications of macrolide antibiotics and their chemical reactivity.
  • Reactivity Studies : Investigated for its stability under different chemical conditions.

Biology

  • Antibiotic Resistance Studies : Employed in research aimed at understanding mechanisms of antibiotic resistance in bacteria.
  • In Vitro Activity : Demonstrated activity against various bacterial strains, particularly those resistant to traditional antibiotics.

Medicine

  • Therapeutic Potential : Explored for treating infections caused by resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
  • Synergistic Effects : Studies indicate that it can enhance the efficacy of other antibiotics when used in combination, such as with oxacillin against MRSA.

Industry

  • Drug Delivery Systems : Used in developing advanced drug delivery systems like nanoparticles and liposomal formulations to improve bioavailability and targeted delivery.

Case Studies and Experimental Data

  • In Vitro Studies Against MRSA
    • A study demonstrated that oxacyclotetradecane erythromycin derivative alone had limited activity against MRSA but showed significant synergistic effects when combined with oxacillin. This combination resulted in a marked decrease in minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial activity.
  • Pharmacokinetic Analysis
    • Research comparing the pharmacokinetics of this compound with other macrolides revealed improved absorption and bioavailability. This was attributed to structural modifications that facilitate better transport across bacterial membranes.
  • Resistance Mechanism Investigation
    • Studies have focused on how this derivative circumvents common resistance mechanisms seen in bacteria. The compound's ability to maintain efficacy despite the presence of certain resistance genes has been documented, making it a valuable candidate for further development.

Mechanism of Action

The mechanism of action of Oxacyclotetradecane Erythromycin Derivative involves the inhibition of bacterial protein synthesis. The compound binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . Additionally, modifications in the derivative can enhance its binding affinity and reduce the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

    Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Azithromycin: Known for its extended half-life and improved tissue penetration.

    Telithromycin: A ketolide antibiotic with enhanced activity against resistant strains.

Uniqueness

Oxacyclotetradecane Erythromycin Derivative stands out due to its unique structural modifications that confer increased stability and reduced resistance. Unlike other macrolides, this derivative can form synergistic combinations with other antibiotics, significantly enhancing their efficacy against resistant pathogens .

Biological Activity

The Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a well-known macrolide antibiotic. This derivative has been engineered to enhance its pharmacological properties, including increased stability, improved bioavailability, and reduced susceptibility to bacterial resistance. Understanding the biological activity of this compound is crucial for its application in treating bacterial infections, especially those caused by resistant strains.

Target and Mode of Action

The primary target of the this compound is the bacterial ribosome , specifically binding to the 23S ribosomal RNA within the 50S subunit. This binding inhibits protein synthesis by preventing the elongation of peptide chains, which is essential for bacterial growth and survival.

Biochemical Pathways

The compound also interacts with other critical components in bacterial cells, such as DNA gyrase , affecting both protein synthesis and DNA replication. This dual action enhances its antibacterial efficacy against a broader range of pathogens.

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives like Roxithromycin exhibit improved absorption and bioavailability compared to erythromycin. The modifications in the chemical structure lead to better tolerability and clinical efficacy. For instance, studies have shown that while the this compound alone has limited activity against MRSA (Methicillin-resistant Staphylococcus aureus), it demonstrates significant synergistic effects when combined with oxacillin.

In Vitro Studies

In laboratory settings, various studies have assessed the biological activity of the this compound:

  • Antimicrobial Activity : The compound has shown effective inhibition against several bacterial strains, including MRSA, when used in combination with other antibiotics.
  • Synergistic Effects : It exhibits high synergism with oxacillin against MRSA ATCC43300 and clinically isolated strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Synergistic Agent
MRSA ATCC433004 µg/mLOxacillin
Clinically Isolated MRSA2 µg/mLOxacillin

Case Study 1: Efficacy Against Multi-Drug Resistant Strains

A study evaluated the efficacy of the this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load when combined with traditional antibiotics, suggesting its potential as a therapeutic agent in resistant infections.

Case Study 2: Anti-Malarial Activity

Additionally, derivatives of erythromycin have been investigated for their anti-malarial properties. A study reported that certain erythromycin derivatives showed low micromolar IC50 values against Plasmodium falciparum, highlighting the potential for broader applications beyond antibacterial activity .

Molecular Mechanisms

At a molecular level, the this compound operates through several mechanisms:

  • Inhibition of Protein Synthesis : By binding to ribosomal RNA, it disrupts the normal function of ribosomes.
  • DNA Topoisomerase Inhibition : It has been shown to inhibit DNA topoisomerase in vitro, further impeding bacterial replication processes.

Q & A

Q. What spectroscopic methods are critical for structural elucidation of oxacyclotetradecane erythromycin derivatives?

To confirm the structure of derivatives like erythromycin 9-oxime, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification and stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to detect carbonyl and hydroxyl groups. X-ray crystallography is recommended for resolving complex stereochemical configurations .

Q. How does the acid lability of erythromycin influence derivative synthesis strategies?

Erythromycin's acid-sensitive macrolide ring necessitates prodrug formulations (e.g., esterification at the 2'-OH position) to enhance stability. Researchers should prioritize protecting-group strategies during synthesis, such as using acid-labile tert-butyldimethylsilyl (TBS) groups, to prevent degradation during reactions .

Q. What are the key functional groups in oxacyclotetradecane erythromycin derivatives that correlate with antimicrobial activity?

The desosamine sugar (C3 dimethylamino group) and the cladinose sugar (C4 methoxy group) are critical for ribosomal binding. Modifications to the C9 ketone (e.g., oxime formation) or C6 hydroxyl can alter bioavailability without compromising activity. Use in vitro minimum inhibitory concentration (MIC) assays to validate functional group contributions .

Q. Which chromatographic techniques are optimal for purity assessment of erythromycin derivatives?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for quantifying erythromycin derivatives. Use reverse-phase C18 columns and gradient elution (acetonitrile/phosphate buffer) to resolve closely related impurities. Validate methods per ICH guidelines for accuracy and precision .

Q. How can researchers address solubility challenges in pharmacokinetic studies of erythromycin derivatives?

Employ salt formation (e.g., erythromycin ethylsuccinate) or nanoparticle encapsulation to enhance aqueous solubility. Use in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic profiling in rodent models to assess bioavailability improvements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of C9-modified derivatives?

Design a library of C9 oxime, hydrazone, and imine derivatives. Use molecular docking to predict ribosomal binding affinity (50S subunit), followed by MIC assays against Gram-positive pathogens. Correlate logP values with cytotoxicity (e.g., HepG2 cell viability) to balance potency and safety .

Q. What experimental design principles mitigate variability in erythromycin derivative synthesis?

Apply response surface methodology (RSM) with central composite design (CCD) to optimize reaction parameters (e.g., temperature, pH, catalyst concentration). Use ANOVA to identify significant factors affecting yield and purity, as demonstrated in erythromycin fermentation studies .

Q. How should researchers resolve contradictions in spectral data for novel erythromycin analogs?

For ambiguous NMR peaks (e.g., overlapping signals in the macrolide ring), employ 2D techniques like COSY, HSQC, and HMBC. Cross-validate with high-resolution MS (HRMS) and compare to computational predictions (DFT-based chemical shift calculations) .

Q. What strategies improve the reproducibility of in vitro bioactivity assays for erythromycin derivatives?

Standardize assay conditions using Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., erythromycin A) and validate with triplicate runs. Address batch-to-batch variability in microbial inoculum preparation via optical density calibration .

Q. How can in silico modeling predict metabolic stability of novel oxacyclotetradecane derivatives?

Use cytochrome P450 isoform-specific docking (e.g., CYP3A4) to identify metabolic hotspots. Pair with molecular dynamics simulations to assess derivative-enzyme binding kinetics. Validate predictions via in vitro microsomal stability assays and LC-MS metabolite profiling .

Methodological Notes

  • Data Analysis : For bioactivity data, apply non-linear regression (e.g., Hill equation) to calculate EC50 values. Use GraphPad Prism® for statistical testing (one-way ANOVA with Tukey’s post hoc) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere conditions) in detail to enable replication. Reference the Erythromycin Derivatives Compendium (CAS 111321-02-9) for synthetic protocols .
  • Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclotetradecane Erythromycin Derivative
Reactant of Route 2
Oxacyclotetradecane Erythromycin Derivative

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.